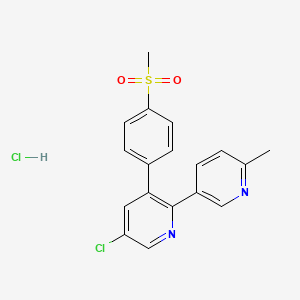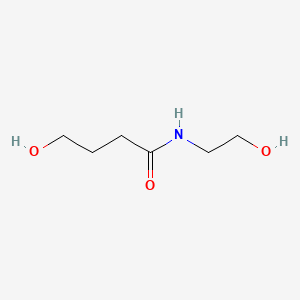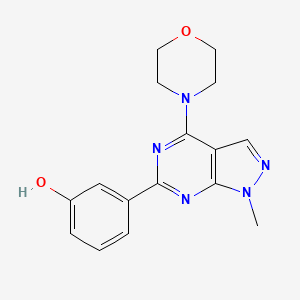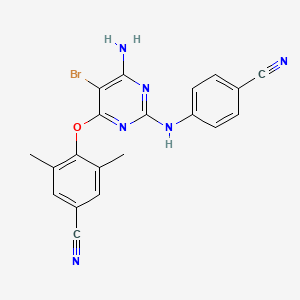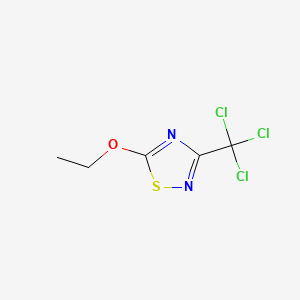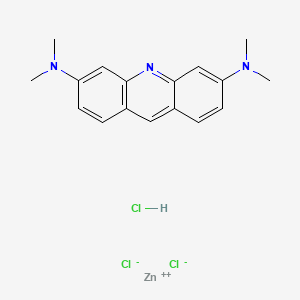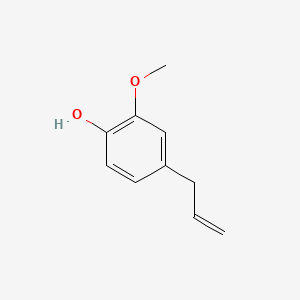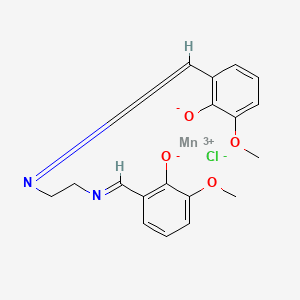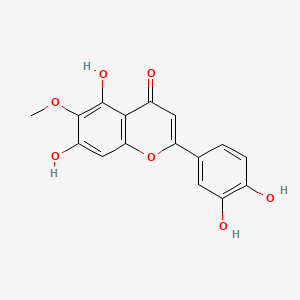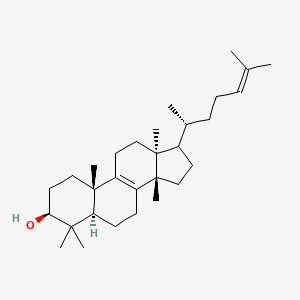![molecular formula C18H13N3O B1671845 5,7-Difenil-7H-pirrolo[2,3-d]pirimidin-4-ol](/img/structure/B1671845.png)
5,7-Difenil-7H-pirrolo[2,3-d]pirimidin-4-ol
Descripción general
Descripción
5,7-Difenil-7H-pirrolo[2,3-d]pirimidin-4-ol es un compuesto heterocíclico con la fórmula molecular C18H13N3O.
Aplicaciones Científicas De Investigación
5,7-Difenil-7H-pirrolo[2,3-d]pirimidin-4-ol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto ha mostrado potencial como inhibidor de ciertas enzimas y proteínas.
Medicina: Se está investigando por sus posibles efectos terapéuticos, incluidas las propiedades anticancerígenas y antiinflamatorias.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 5,7-Difenil-7H-pirrolo[2,3-d]pirimidin-4-ol involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas y proteínas, inhibiendo su actividad y afectando varias vías biológicas. Por ejemplo, puede inhibir las quinasas involucradas en la señalización celular, lo que lleva a efectos anticancerígenos .
Análisis Bioquímico
Cellular Effects
Related compounds have shown to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Molecular Mechanism
Related compounds have shown to inhibit multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . This suggests that 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol may also interact with these enzymes.
Metabolic Pathways
Related compounds are known to be involved in one-carbon metabolism, which encompasses folate-mediated one-carbon transfer reactions and related processes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5,7-Difenil-7H-pirrolo[2,3-d]pirimidin-4-ol típicamente involucra la ciclación de precursores apropiados bajo condiciones específicas. Un método común implica la reacción de 2-aminopirimidina con una dicetona adecuada en presencia de una base, seguida de ciclación para formar el núcleo pirrolopirimidínico .
Métodos de Producción Industrial
El enfoque general implicaría optimizar la ruta sintética para la producción a gran escala, asegurando un alto rendimiento y pureza, y minimizando el uso de reactivos y solventes peligrosos .
Análisis De Reacciones Químicas
Tipos de Reacciones
5,7-Difenil-7H-pirrolo[2,3-d]pirimidin-4-ol puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir varios derivados reducidos .
Comparación Con Compuestos Similares
Compuestos Similares
4-Aminopirrolo[2,3-d]pirimidina: Conocido por su actividad antituberculosa.
Pirazolo[3,4-d]pirimidina: Exhibe buenos efectos inhibitorios en varios ensayos biológicos.
Singularidad
5,7-Difenil-7H-pirrolo[2,3-d]pirimidin-4-ol es único debido a su estructura específica, que le permite interactuar con una amplia gama de dianas biológicas. Sus grupos difenilo contribuyen a su estabilidad y mejoran su afinidad de unión a ciertas proteínas y enzimas .
Propiedades
IUPAC Name |
5,7-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-16-15(13-7-3-1-4-8-13)11-21(17(16)19-12-20-18)14-9-5-2-6-10-14/h1-12H,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLWLZPZXNOVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677523 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


